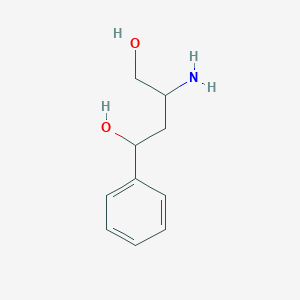

3-Amino-1-phénylbutane-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-phenylbutane-1,4-diol is a chemical compound with the CAS Number: 1423029-36-0 . It has a molecular weight of 181.23 and is typically stored at 4 degrees Celsius . The compound is in oil form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-phenyl-1,4-butanediol . The InChI code is 1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 .Applications De Recherche Scientifique

Synthèse chirale en biocatalyse

L'une des applications uniques du 3-Amino-1-phénylbutane-1,4-diol est la synthèse chirale en biocatalyse. Ce composé peut être synthétisé en couplant une transaminase à une pyruvate décarboxylase (PDC), ce qui ne nécessite pas l'utilisation de cofacteurs supplémentaires coûteux . Cette méthode présente une stratégie rentable pour la production d'amines chirales à partir de cétones prochirales, ce qui constitue une étape importante dans divers processus de synthèse chimique.

Systèmes en cascade enzymatiques

Une autre application consiste à utiliser le this compound dans des systèmes en cascade multi-enzymatiques. Ces systèmes sont conçus pour surmonter l'équilibre thermodynamique défavorable souvent rencontré dans la synthèse asymétrique d'amines chirales . En utilisant une stratégie d'élimination des sous-produits in situ, elle améliore l'efficacité du processus de synthèse.

Mécanisme D'action

Target of Action

The primary target of 3-Amino-1-phenylbutane-1,4-diol is the enzyme transaminase . Transaminases are a group of enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in the metabolism of amino acids .

Mode of Action

3-Amino-1-phenylbutane-1,4-diol interacts with its target, the transaminase, in a process known as transamination . In this process, the compound is transformed into pyruvate, which is then further metabolized by a pyruvate decarboxylase (PDC) into acetaldehyde and CO2 .

Biochemical Pathways

The biochemical pathway affected by 3-Amino-1-phenylbutane-1,4-diol involves the transamination of the compound to pyruvate, followed by the decarboxylation of pyruvate to acetaldehyde and CO2 . This pathway is part of the broader amino acid metabolism, and the downstream effects include the production of volatile compounds such as acetaldehyde and CO2 .

Pharmacokinetics

Given its transformation into pyruvate and subsequent metabolism into acetaldehyde and co2, it can be inferred that the compound is likely to be well-absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of 3-Amino-1-phenylbutane-1,4-diol’s action involve the transformation of the compound into pyruvate and the subsequent production of acetaldehyde and CO2 . These transformations are facilitated by the enzymes transaminase and PDC, respectively .

Action Environment

The action of 3-Amino-1-phenylbutane-1,4-diol can be influenced by various environmental factors. For instance, the pH conditions can affect the activity of the transaminase and PDC enzymes . Additionally, temperature can also impact the reaction conversion and yield . In the case of 3-Amino-1-phenylbutane-1,4-diol, it was found that a temperature of 30 °C led to the best process metrics .

Propriétés

IUPAC Name |

3-amino-1-phenylbutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQOCBCVBZQPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research paper focuses on synthesizing chiral amino alcohols from L-Serine. How is (1S,3R)-3-Amino-1-phenylbutane-1,4-diol specifically synthesized using this method?

A1: The paper details the synthesis of various chiral amino alcohols, including (1S,3R)-3-Amino-1-phenylbutane-1,4-diol. The researchers achieved this through the following steps:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)